REACTION_SMILES
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[BH4-:14].[Br:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([O:10][CH3:11])[c:6]([CH:7]=[O:8])[cH:9]1.[CH3:22][CH2:23][OH:24].[ClH:16].[Na+:15].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[Br:1][c:2]1[cH:3][c:4]([O:12][CH3:13])[c:5]([O:10][CH3:11])[c:6]([CH2:7][OH:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Br)cc(C=O)c1OC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(Br)cc(CO)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |